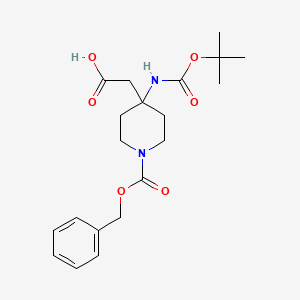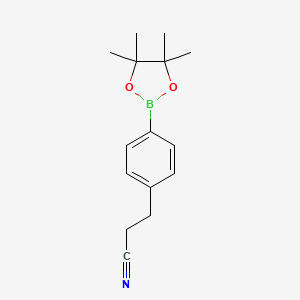
2,6-Dimethyl-4-phenylpiperidine
Descripción general
Descripción
2,6-Dimethyl-4-phenylpiperidine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyl-4-phenylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-4-phenylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic Potency and Opioid Receptor Interaction : A study by Fries et al. (1982) employed enantiomers of a closely related compound, beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine, to demonstrate the capability of opioid receptors to distinguish between enantiotopic edges of the piperidine ring. This study revealed significant differences in analgesic potency between the enantiomers, highlighting the importance of stereochemistry in drug-receptor interactions (Fries et al., 1982).
Solute Conformation in Opioid Ligands : Research by Casy and Ogungbamila (1992) focused on the NMR spectra of isomeric dimethyl-4-phenyl-piperidinols, including trans-2,6-dimethyl-4-propionyloxy-4-phenylpiperidine. The study contributed to understanding the preferred solute conformations in opioid ligands of the 4‐arylpiperidine class, which is crucial for the development of opioid analgesics (Casy & Ogungbamila, 1992).
Dopamine Receptor Activity : Macchia et al. (2003) investigated N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines, including dimethyl-substituted compounds, for their affinity and selectivity toward the D4 dopamine receptor. This research is important for understanding the role of these compounds in modulating cognitive functions and emotional states (Macchia et al., 2003).
Stereochemistry in Medicinal Chemistry : A study by McErlane and Casy (1972) on the stereochemistry of 3-Methyl-4-phenylpiperidines derived from 4-Phenyl-4-piperidinols, including dimethyl-4-phenylpiperidines, contributed to the understanding of stereochemical aspects in medicinal chemistry (McErlane & Casy, 1972).
Chemical Resolution in Drug Synthesis : Yin et al. (1994) explored the chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates in opioid analgesic synthesis. This study is significant for drug synthesis and stereochemistry (Yin et al., 1994).
Propiedades
IUPAC Name |
2,6-dimethyl-4-phenylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBCBJATYRXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-phenylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate](/img/structure/B8060948.png)







![2-Propenoic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-, (2E)-](/img/structure/B8061013.png)
![(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8061018.png)

![4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]benzoic acid](/img/structure/B8061036.png)

